molecular formula C11H12ClN3O2 B11858837 Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11858837
M. Wt: 253.68 g/mol
InChI Key: GFRKBKBZXLIYHL-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C11H12ClN3O2. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

Biological Activity

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 203587-59-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 253.69 g/mol
  • Density : Approximately 1.38 g/cm³ (predicted)
  • pKa : -1.43 (predicted)

This compound is characterized by its ability to undergo nucleophilic substitutions due to the presence of the chloro group. This reactivity allows for the formation of various derivatives that may exhibit enhanced biological activity. Notably, the compound has shown promise in several areas:

  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidines have been linked to significant antitumor effects through inhibition of key targets such as BRAF(V600E) and EGFR . this compound could potentially act on similar pathways.
  • Anti-inflammatory Properties : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory effects, contributing to their therapeutic potential in inflammatory diseases .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example:

Compound NameCAS NumberUnique Features
Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate162286-54-6Lacks chlorine substitution
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidineN/ADifferent substitution pattern affecting activity
Ethyl 4-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateN/AVariation in methyl substitution

These comparisons highlight how structural variations can lead to different pharmacological properties and therapeutic applications.

Antitumor Studies

In a recent study focusing on pyrazole derivatives, this compound was evaluated for its inhibitory effects on cancer cell lines. The compound demonstrated significant cytotoxicity against several tumor types in vitro. Further investigations are needed to elucidate its mechanism of action and potential as a lead compound for drug development .

Antimicrobial Activity

Research has indicated that certain pyrazole derivatives possess antimicrobial properties. A related compound showed promising results against bacterial strains, suggesting that this compound may also exhibit similar activities. In vitro assays are recommended to confirm these effects and explore potential applications in treating infections .

Properties

IUPAC Name

ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-5-13-10-9(12)6(2)14-15(10)7(8)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRKBKBZXLIYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)Cl)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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